2,2-Diiodopropane

Catalog No.
S1520649
CAS No.
630-13-7
M.F
C3H6I2
M. Wt
295.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diiodopropane

CAS Number

630-13-7

Product Name

2,2-Diiodopropane

IUPAC Name

2,2-diiodopropane

Molecular Formula

C3H6I2

Molecular Weight

295.89 g/mol

InChI

InChI=1S/C3H6I2/c1-3(2,4)5/h1-2H3

InChI Key

AZUCPFMKPGFGTB-UHFFFAOYSA-N

SMILES

CC(C)(I)I

Canonical SMILES

CC(C)(I)I

2,2-Diiodopropane is an organic compound with the molecular formula C₃H₆I₂. It features a propane backbone with two iodine atoms attached to the second carbon atom. This compound is a colorless liquid at room temperature and has a distinctive odor. It is primarily utilized in organic synthesis and as a reagent in various

There is no current information available on the specific mechanism of action of 2,2-diiodopropane in any biological or chemical systems.

  • Moderate Toxicity: Organic iodides can be harmful upon ingestion, inhalation, or skin contact [].
  • Potential for Skin and Eye Irritation: Organic iodides can irritate the skin and eyes upon contact [].

Synthesis and Characterization:

Propane, 2,2-diiodo- (also known as 2,2-diiodopropane) is a research chemical studied for its unique properties and potential applications. One area of research focuses on its synthesis and characterization. Scientists have developed various methods for synthesizing this compound, and they use different techniques to characterize its structure and properties. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Crystallography:

Another area of research explores the crystal structure of Propane, 2,2-diiodo-. Researchers use X-ray crystallography to determine the arrangement of atoms within the crystal lattice. This information helps them understand the interactions between molecules and the factors influencing the material's properties.

Potential Applications:

Propane, 2,2-diiodo- is still under investigation, and its potential applications are being explored in various fields. Some potential areas of research include:

  • Material science: As a precursor for the development of new materials with specific properties, such as organic semiconductors or luminescent materials.
  • Organic chemistry: As a building block for the synthesis of more complex molecules with desired functionalities.
, particularly due to the presence of iodine atoms, which can be substituted or eliminated under certain conditions:

  • Hydrolysis: In the presence of water and an acid, 2,2-diiodopropane can hydrolyze to produce propan-2-ol and hydroiodic acid.
  • Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines respectively.
  • Elimination Reactions: Under basic conditions, 2,2-diiodopropane can undergo elimination reactions to form alkenes.
  • Addition Reactions: It can react with metals like zinc to form organometallic compounds, which are useful intermediates in organic synthesis .

The synthesis of 2,2-diiodopropane typically involves the following methods:

  • Halogenation of Propane: The most common method is the direct halogenation of propane using iodine. This reaction usually requires UV light or heat to initiate the radical mechanism.
  • Reaction with Alcohols: Another method involves reacting an alcohol (such as isopropanol) with iodine in the presence of a reducing agent like phosphorus triiodide or thionyl chloride. This method allows for better control over the reaction conditions and yields higher purity products .

Interaction studies involving 2,2-diiodopropane mainly focus on its reactivity with nucleophiles and electrophiles. These studies help understand how this compound can participate in various chemical transformations. For instance:

  • Reactivity with Nucleophiles: It has been shown to react with hydroxide ions to yield propan-2-ol.
  • Metal Interactions: Studies have also explored its interactions with metals such as zinc and magnesium to form organometallic species that are useful in further synthetic applications .

Several compounds share structural similarities with 2,2-diiodopropane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,2-DiiodopropaneC₃H₆I₂Iodine atoms on adjacent carbons; used in different reactions
1-Bromo-2-propanolC₃H₇BrContains bromine instead of iodine; more reactive due to lower bond strength
1-Chloro-2-propanolC₃H₇ClContains chlorine; often used in substitution reactions due to its reactivity
IodomethaneCH₃IA simpler halogenated compound; used as a methylating agent

Uniqueness of 2,2-Diiodopropane

What sets 2,2-diiodopropane apart from these similar compounds is its specific structure that allows for unique reactivity patterns. The presence of two iodine atoms on the same carbon creates opportunities for distinct nucleophilic substitution reactions that may not occur with other halogens due to differences in bond strength and reactivity profiles .

XLogP3

2.9

Boiling Point

173.0 °C

Wikipedia

2,2-diiodopropane

Dates

Modify: 2023-08-15

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